1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is an organic compound with significant interest in medicinal chemistry and pharmaceutical research. It is categorized under piperazine derivatives, which are known for their diverse biological activities. The compound's unique structure incorporates a boron-containing moiety, which enhances its potential applications in drug development and synthesis.
This compound falls into the category of piperazine derivatives and boronic acid derivatives. Its structural features include a piperazine ring substituted with a methyl group and a phenyl group that contains a boron moiety. The presence of the boron atom is particularly noteworthy as it plays a crucial role in various chemical reactions and biological interactions.
The synthesis of 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine typically involves several key steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The synthesis often employs techniques such as:
The molecular formula for 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is with a molecular weight of approximately 316.25 g/mol. The structure features:
The compound's melting point ranges from 44°C to 48°C . It appears as a white to light yellow powder or crystalline solid at room temperature and is soluble in methanol but sensitive to air.
1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine can undergo several chemical reactions typical for piperazines and boron compounds:
These reactions are generally facilitated under mild conditions using catalysts such as palladium complexes. Monitoring reaction progress can be achieved through techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for this compound largely depends on its interaction with biological targets. As a piperazine derivative:
Data on specific mechanisms remain limited but suggest potential applications in neuropharmacology and cancer research .
The compound exhibits typical properties associated with piperazines and boronic esters:
Safety data indicates that it can cause skin irritation and serious eye irritation upon contact .
1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine has several scientific applications:
The synthesis of the ortho-substituted boron-containing intermediate relies on strategic palladium-catalyzed borylation. Key steps commence with halogenated precursors, typically 2-bromobenzyl bromide, which undergoes selective mono-substitution with 1-methylpiperazine to generate 1-(2-bromobenzyl)-4-methylpiperazine. Subsequent Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) under inert atmosphere conditions, with palladium catalysts such as Pd(dppf)Cl₂ (1–3 mol%) in oxygen-free solvents like dimethyl sulfoxide or 1,4-dioxane. Reaction temperatures are maintained at 80–90°C for 12–16 hours, achieving yields of 72–85%. Crucially, the ortho-benzyl positioning creates steric constraints that necessitate precise catalyst selection and stoichiometric control of B₂pin₂ (1.1–1.3 equiv) to suppress di-borylation byproducts [1] .
Table 1: Optimization Parameters for Miyaura Borylation
Variable | Standard Condition | Optimized Range | Impact on Yield |
---|---|---|---|
Catalyst | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ | +15–20% |
Solvent | Tetrahydrofuran | Dimethyl sulfoxide | +12% |
B₂pin₂ Equivalents | 1.0 | 1.2 | +8% |
Temperature | 70°C | 85°C | +10% |
Piperazine ring functionalization precedes boronate installation to avoid transmetallation risks. 1-Methylpiperazine reacts with 2-bromobenzyl bromide via nucleophilic substitution under mild conditions (0–25°C, polar aprotic solvents). Triethylamine (3.0 equiv) acts as a hydrogen bromide scavenger, driving the reaction to >90% conversion within 2 hours. For enhanced selectivity, protecting group strategies employ tert-butoxycarbonyl on the piperazine nitrogen, followed by deprotection post-alkylation. This approach minimizes N-alkylation side products when synthesizing unsymmetrical derivatives. Notably, the electron-donating nature of the N-methyl group increases piperazine nucleophilicity, reducing reaction times by 40% compared to unsubstituted analogs [5].
Ortho-substitution in 1-methyl-4-[[2-(dioxaborolan-2-yl)phenyl]methyl]piperazine imposes distinct steric and electronic effects compared to meta or para isomers. The proximal benzyl-piperazine moiety distorts the boronate ester’s geometry, evidenced by characteristic 11B NMR upfield shifts (δ 29.5–30.2 ppm vs. δ 31.0 ppm in para analogs). This steric congestion reduces hydrolysis susceptibility by 3-fold due to hindered nucleophile access. Conversely, para-substituted derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl analogs) exhibit higher cross-coupling efficiency but increased air sensitivity. Computational models confirm 8–10 kcal/mol higher steric energy in ortho derivatives, necessitating tailored reaction conditions [6].
Table 2: Regiochemical Impact on Boronate Properties
Property | Ortho-Isomer | Para-Isomer | Structural Basis |
---|---|---|---|
11B NMR (δ) | 29.5–30.2 ppm | 30.8–31.0 ppm | Increased steric congestion |
Hydrolysis t₁/₂ (pH 7) | 48 hours | 16 hours | Steric shielding of boron |
Suzuki coupling yield | 75–82% | 88–93% | Reduced transmetallation kinetics |
This ortho-functionalized boronate participates in Suzuki-Miyaura couplings with aryl halides, though catalyst systems require optimization to overcome steric constraints. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene enable effective oxidative addition at Pd⁰ centers. Solvent screening identifies toluene/water (4:1) mixtures as optimal, providing 80–85% yields with 0.5–1.0 mol% Pd(OAc)₂. Potassium carbonate (2.5 equiv) outperforms stronger bases by minimizing boronate protodeborylation. For electron-deficient aryl chlorides, Pd₂(dba)₃/XPhos systems achieve full conversion at 100°C. Notably, the piperazine nitrogen coordinates Pd during transmetallation, accelerating rates in bromopyridine couplings by 2.3-fold relative to non-coordinating analogs [5] [6].
Purification avoids aqueous workup due to boronate lability. Column chromatography employs deactivated silica gel (10% triethylamine pretreatment) and ethyl acetate/hexane (1:4) with 0.1% butylated hydroxytoluene to prevent oxidation. Recrystallization from tert-butyl methyl ether/heptane yields >99% purity crystals. Storage requires desiccated environments (-20°C, argon) with residual solvents <0.1% to preclude hydrolysis. Thermogravimetric analysis reveals decomposition onset at 160°C, though hydrolysis products form after >72 hours at 40°C/60% relative humidity. Dynamic vapor sorption studies guide packaging specifications: moisture-resistant containers with molecular sieves maintain stability for >24 months [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1